molecular formula C14H19NO3 B3096850 Ethyl 4-(morpholin-4-ylmethyl)benzoate CAS No. 128982-39-8

Ethyl 4-(morpholin-4-ylmethyl)benzoate

Cat. No.: B3096850
CAS No.: 128982-39-8
M. Wt: 249.3 g/mol
InChI Key: SFKYRKQVZFJTCV-UHFFFAOYSA-N
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Description

Ethyl 4-(morpholin-4-ylmethyl)benzoate (CAS: 128982-39-8) is an ethyl ester derivative featuring a morpholine ring attached via a methylene group to the para-position of the benzoate core. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

ethyl 4-(morpholin-4-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13-5-3-12(4-6-13)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYRKQVZFJTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(morpholin-4-ylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chloromethyl)benzoic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents like bromine or chlorinating agents

Major Products Formed

Scientific Research Applications

Ethyl 4-(morpholin-4-ylmethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Morpholinylmethyl vs. Morpholinosulfonyl: The morpholinylmethyl group is electron-donating due to the lone pairs on nitrogen and oxygen, enhancing solubility in polar solvents. In contrast, the sulfonyl group in Ethyl 4-(morpholinosulfonyl)benzoate is electron-withdrawing, increasing acidity (pKa ~1–2) and reactivity toward nucleophiles .
  • Nitro vs. Amino Groups: Ethyl 4-nitrobenzoate exhibits strong electron-withdrawing effects, making it less soluble in water but reactive in reduction or substitution reactions. Ethyl 4-(butylamino)benzoate, with an electron-donating amino group, has higher basicity (pKa ~9–10) and improved solubility in acidic media .

Physicochemical Properties

  • Melting Points: Ethyl 4-(butylamino)benzoate has a defined melting point (68–70°C), while morpholine-containing analogs are typically liquids or low-melting solids due to reduced crystallinity from the bulky morpholine group .
  • Polarity : Morpholine derivatives (e.g., this compound) exhibit higher polarity than halogenated analogs (e.g., Ethyl 4-fluorobenzoate), as evidenced by chromatographic retention times .

Biological Activity

Ethyl 4-(morpholin-4-ylmethyl)benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C18H31N3O5C_{18}H_{31}N_{3}O_{5} and a molecular weight of approximately 353.46 g/mol. The compound features a benzoate moiety and a morpholine substituent, which contribute to its biological activity through various functional groups including hydroxyl and ethoxy groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Binding : Its morpholine structure enhances binding affinity to biological receptors, which may modulate various biochemical processes.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

2. Antioxidant Activity

The presence of multiple functional groups in the compound suggests strong antioxidant properties. Research has demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Microorganism MIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0098
Candida albicans0.039

Study on Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Antimicrobial Testing

In another study focused on antimicrobial efficacy, this compound was tested against a panel of pathogenic bacteria and fungi. The results indicated that the compound not only inhibited bacterial growth but also showed promising antifungal activity against Candida species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(morpholin-4-ylmethyl)benzoate
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Ethyl 4-(morpholin-4-ylmethyl)benzoate

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